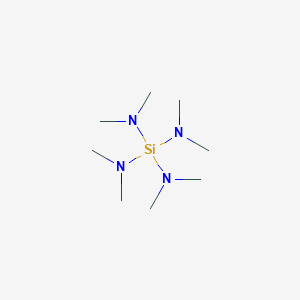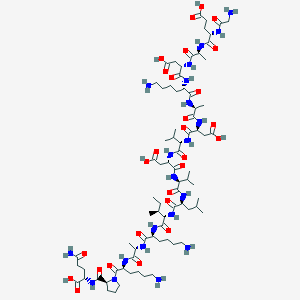
2-氨基-4-甲氧基-6-甲基-1,3,5-三嗪
概述
描述
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a heterocyclic compound with the molecular formula C5H8N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a metabolite of certain herbicides, such as thifensulfuron-methyl .
科学研究应用
2-Amino-4-methoxy-6-methyl-1,3,5-triazine has several scientific research applications:
Biology: The compound’s role as a metabolite of herbicides makes it relevant in studies related to plant biology and herbicide resistance.
作用机制
Target of Action
2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT) is primarily used as an intermediate in the synthesis of various pesticides . It interacts with specific targets in pests to exert its pesticidal action.
Mode of Action
The mode of action of AMMT is largely dependent on the final pesticide product it is incorporated into. As an intermediate, it contributes to the overall structure of the pesticide, which in turn determines the interaction with its targets
Biochemical Pathways
AMMT is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicides . It is also formed as a thermal decomposition product of chlorsulfuron, a sulfonylurea herbicide . The biochemical pathways affected by AMMT are likely related to its role as an intermediate in the synthesis of these herbicides .
Result of Action
The molecular and cellular effects of AMMT’s action would be determined by the final pesticide product it is incorporated into. As an intermediate, AMMT contributes to the overall structure and function of the pesticide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMMT. For instance, it has been found to be effective in preventing corrosion of mild steel in hydrochloric acid solution . .
生化分析
Biochemical Properties
It is known that it is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicide . It is also formed as a thermal decomposition product of chlorsulfuron, a sulfonylurea herbicide
Cellular Effects
It is known that it can cause skin irritation and serious eye irritation . It is also harmful if swallowed
Molecular Mechanism
It is known to be involved in the decomposition of sulfonylurea herbicides
Temporal Effects in Laboratory Settings
It is known that it is formed during the photocatalytic decomposition of sulfonylurea herbicides
Dosage Effects in Animal Models
It is known that it is harmful if swallowed
Metabolic Pathways
It is known to be involved in the decomposition of sulfonylurea herbicides
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-4-methoxy-6-methyl-1,3,5-triazine can be synthesized through the photocatalytic decomposition of sulfonylurea herbicides . Another method involves the thermal decomposition of chlorsulfuron, a sulfonylurea herbicide, which can be determined by gas chromatography using nitrogen-phosphorus detection .
Industrial Production Methods
While specific industrial production methods for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine are not extensively documented, the compound’s synthesis is typically aligned with the production of related triazine derivatives. These methods often involve controlled reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
2-Amino-4-methoxy-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy positions.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Amino-4-methoxy-6-methyl-1,3,5-triazine include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from reactions involving 2-Amino-4-methoxy-6-methyl-1,3,5-triazine depend on the specific reaction conditions. For example, substitution reactions can yield various derivatives with modified functional groups.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloro-1,3,5-triazine: Another triazine derivative with different substituents.
2-Amino-4,6-dimethoxypyrimidine: A pyrimidine derivative with similar functional groups.
6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with amino groups at different positions.
Uniqueness
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as a metabolite of herbicides and its application as a corrosion inhibitor further highlight its significance in various fields.
属性
IUPAC Name |
4-methoxy-6-methyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQWRWXEYTOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041230 | |
| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-54-8 | |
| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CV 399 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/395VJ06RC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














